molecular formula C18H17FN4O B1684199 A-966492 CAS No. 934162-61-5

A-966492

Cat. No.: B1684199
CAS No.: 934162-61-5
M. Wt: 324.4 g/mol
InChI Key: AHIVQGOUBLVTCB-AWEZNQCLSA-N
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Scientific Research Applications

A-966492 has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

A-966492 interacts with the enzymes PARP1 and PARP2, displaying excellent potency against the PARP-1 enzyme with a Ki of 1 nM . It significantly enhances the efficacy of TMZ (Temozolomide) in a dose-dependent manner .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by enhancing the efficacy of TMZ, a chemotherapy medication used for the treatment of certain types of cancers .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting PARP1 and PARP2 enzymes . This inhibition leads to enhanced efficacy of TMZ, thereby influencing the biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found to be orally bioavailable across multiple species, crosses the blood-brain barrier, and appears to distribute into tumor tissue .

Dosage Effects in Animal Models

In animal models, this compound demonstrates good in vivo efficacy in a B16F10 subcutaneous murine melanoma model in combination with temozolomide

Metabolic Pathways

Given its interaction with PARP1 and PARP2 enzymes, it is likely that this compound plays a role in the metabolic pathways involving these enzymes .

Transport and Distribution

This compound is known to be orally bioavailable and can cross the blood-brain barrier . It appears to distribute into tumor tissue, suggesting that it may interact with transporters or binding proteins within cells and tissues .

Subcellular Localization

Given its ability to cross the blood-brain barrier and distribute into tumor tissue, it is likely that this compound can reach various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-966492 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: A-966492 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further characterized and utilized for different applications .

Mechanism of Action

A-966492 exerts its effects by inhibiting the activity of poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA damage and repair .

Comparison with Similar Compounds

Uniqueness of A-966492: this compound is unique due to its high potency and selectivity for poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2. It also exhibits excellent bioavailability and the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors .

Properties

IUPAC Name

2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIVQGOUBLVTCB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586581
Record name 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934162-61-5
Record name 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: A-966492 is a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), specifically targeting PARP1 and PARP2. [, ] These enzymes play a critical role in DNA repair, particularly single-strand break repair. By inhibiting PARP activity, this compound hinders DNA repair processes. [, , ]

A: Cancer cells with BRCA1 or BRCA2 mutations are deficient in homologous recombination (HR), a crucial DNA repair pathway. [, ] Inhibiting PARP with this compound in these cells leads to the accumulation of DNA damage, ultimately causing cell death. This phenomenon is known as synthetic lethality. [, , ]

A: Research suggests that this compound demonstrates intermediate selectivity for PARP1 and PARP2 compared to veliparib and niraparib. [] Veliparib exhibits the highest selectivity for PARP1 and PARP2, while niraparib displays lower selectivity than this compound. []

A: this compound's ability to cross the blood-brain barrier is particularly significant for treating brain tumors like glioblastoma. [] This property allows it to reach tumor cells within the central nervous system, making it a potential candidate for targeted therapies against brain cancers. [, ]

A: this compound acts as a radiosensitizer, meaning it enhances the effectiveness of radiotherapy. [, ] When combined with radiotherapy, this compound further inhibits DNA repair mechanisms, leading to greater tumor cell death and improved treatment outcomes. [, ]

A: this compound has shown synergistic effects with temozolomide (TMZ) in preclinical models of diffuse midline glioma (DMG), a type of brain tumor. [] The combination was found to enhance TMZ-induced cytotoxicity and apoptosis in DMG cells, suggesting potential therapeutic benefits. []

ANone: While this compound has primarily been studied in the context of cancer, PARP inhibitors, in general, are being investigated for other applications. These include inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders, where PARP overactivation is implicated.

A: Much of the research on this compound is preclinical, meaning it has been conducted in cells and animal models. [, ] While these studies provide valuable insights, further research is necessary to determine its safety and efficacy in human patients. Clinical trials are crucial to assess its therapeutic potential fully.

ANone: Future research on this compound should focus on:

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